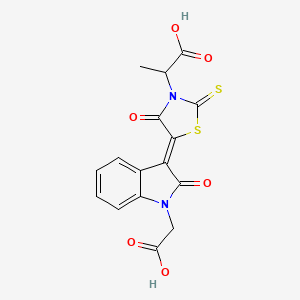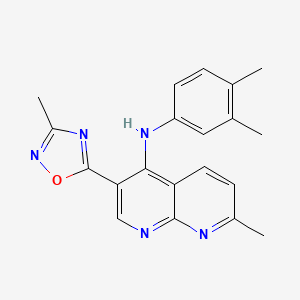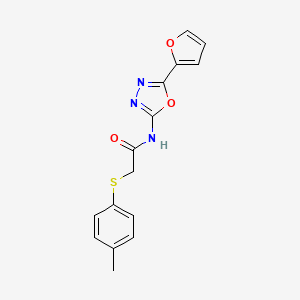![molecular formula C14H14F3N5O2S B2380198 4-Methyl-N-(2-(4-(Trifluormethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazol-5-carboxamid CAS No. 2034336-49-5](/img/structure/B2380198.png)
4-Methyl-N-(2-(4-(Trifluormethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyrimidine ring, a pyrano ring, a thiadiazole ring, and a trifluoromethyl group. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through multi-step processes that involve the formation of the heterocyclic rings, followed by various substitution reactions to introduce the different functional groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the trifluoromethyl group can increase the lipophilicity of the compound, which can affect its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Neuroprotektive Mittel
Die Verbindung wurde als potenzielles neuroprotektives Mittel gefunden . Eine Reihe neuartiger Triazol-Pyrimidin-basierter Verbindungen, zu denen auch unsere Zielverbindung gehören könnte, wurden synthetisiert und auf ihre neuroprotektive und antineuroinflammatorische Aktivität bewertet . Unter den 14 synthetisierten Verbindungen zeigten sechs eine vielversprechende neuroprotektive Aktivität .
Antineuroinflammatorische Mittel
Neben ihren neuroprotektiven Eigenschaften zeigt die Verbindung auch vielversprechendes Potenzial als antineuroinflammatorisches Mittel . Die gleiche Studie ergab, dass einige der synthetisierten Verbindungen signifikante antineuroinflammatorische Eigenschaften durch Hemmung der Produktion von Stickstoffmonoxid (NO) und Tumornekrosefaktor-α (TNF-α) in LPS-stimulierten humanen Mikrogliazellen zeigten .
Antivirale Mittel
Pyrimidin und seine Derivate, zu denen auch unsere Zielverbindung gehört, haben nachweislich eine antivirale Aktivität . Dies deutet darauf hin, dass unsere Verbindung möglicherweise zur Behandlung von Virusinfektionen eingesetzt werden könnte.
Antikrebsmittel
In ähnlicher Weise wurde gezeigt, dass Pyrimidin und seine Derivate auch eine Antikrebsaktivität aufweisen . Dies bedeutet, dass unsere Verbindung möglicherweise in der Krebstherapie eingesetzt werden könnte.
Antioxidative Mittel
Die Verbindung könnte auch als Antioxidans potenziell eingesetzt werden . Pyrimidin und seine Derivate haben nachweislich eine antioxidative Aktivität , was darauf hindeutet, dass unsere Verbindung zur Bekämpfung von oxidativem Stress im Körper verwendet werden könnte.
Antimikrobielle Mittel
Schließlich wurde gezeigt, dass Pyrimidin und seine Derivate eine antimikrobielle Aktivität aufweisen , was darauf hindeutet, dass unsere Verbindung möglicherweise zur Behandlung von bakteriellen Infektionen eingesetzt werden könnte.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2S/c1-7-11(25-22-21-7)13(23)18-4-2-10-19-9-3-5-24-6-8(9)12(20-10)14(15,16)17/h2-6H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZYNTRDJVJVSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC2=NC3=C(COCC3)C(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

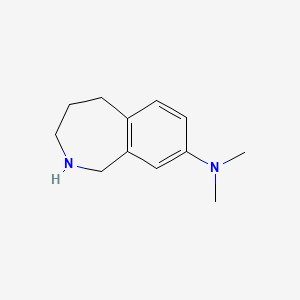
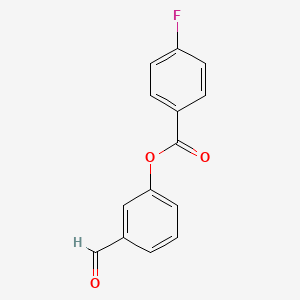
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2380120.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2380123.png)
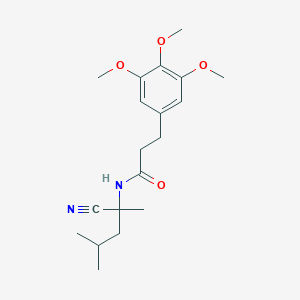
![(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride](/img/structure/B2380125.png)

![N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2380128.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2380130.png)
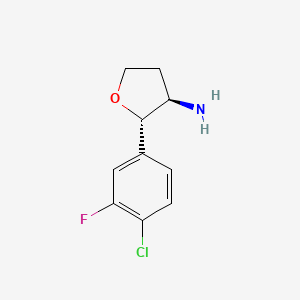
![4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2380133.png)
